2,2-Dibutyl-1,3-dithiane
Description
Structure
3D Structure
Properties
CAS No. |
76467-38-4 |
|---|---|
Molecular Formula |
C12H24S2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
2,2-dibutyl-1,3-dithiane |
InChI |
InChI=1S/C12H24S2/c1-3-5-8-12(9-6-4-2)13-10-7-11-14-12/h3-11H2,1-2H3 |
InChI Key |
RKYHYDYPMMCEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCCS1)CCCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dibutyl 1,3 Dithiane and Analogous 1,3 Dithiane Derivatives
Direct Synthesis of 1,3-Dithianes from Precursors
The most prevalent method for synthesizing 1,3-dithianes is the direct reaction of a carbonyl compound with 1,3-propanedithiol. organic-chemistry.orgwikipedia.org This reaction, known as thioacetalization, involves the formation of a six-membered ring containing two sulfur atoms at the 1- and 3-positions.
Thioacetalization of Carbonyl Compounds
Thioacetalization is an acid-catalyzed nucleophilic addition of a dithiol to a carbonyl group, resulting in the formation of a dithioacetal. wikipedia.org The reaction proceeds through a hemithioacetal intermediate. wikipedia.org This transformation is highly valued for the protection of aldehydes and ketones due to the stability of the resulting dithiane ring under various reaction conditions. asianpubs.org
Brønsted acids are frequently employed to catalyze the formation of 1,3-dithianes. organic-chemistry.org Strong protic acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA) are effective catalysts for this transformation. cdnsciencepub.comresearchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the thiol groups of 1,3-propanedithiol. wikipedia.org More recently, water-stable Brønsted acidic ionic liquids have been developed as efficient and reusable catalysts for the chemoselective thioacetalization of aldehydes. organic-chemistry.org Similarly, polyphosphoric acid (PPA) mixed with acetic acid can be used for the synthesis of 1,3-dithianes. asianpubs.org
Table 1: Examples of Brønsted Acid-Catalyzed Thioacetalization
| Carbonyl Compound | Brønsted Acid Catalyst | Product | Reference |
| Aldehydes/Ketones | p-Toluenesulfonic acid (PTSA) | 1,3-Dithiane (B146892) | cdnsciencepub.com |
| Aldehydes | Brønsted acidic ionic liquid | 1,3-Dithiane | organic-chemistry.org |
| Aldehydes/Ketones | Polyphosphoric acid/Acetic Acid | 1,3-Dithiane/1,3-Dithiolane | asianpubs.org |
This table provides examples of different Brønsted acids used in thioacetalization reactions.
A wide array of Lewis acids effectively catalyze the thioacetalization of carbonyl compounds. organic-chemistry.orgthieme-connect.de These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.
Zinc(II) Chloride (ZnCl₂): Anhydrous zinc chloride is an inexpensive and commonly used Lewis acid catalyst for thioacetalization. tandfonline.comlookchem.comresearchgate.net It has been shown to be highly efficient for the dimethyl acetalization of aldehydes and ketones. lookchem.comresearchgate.net Aqueous zinc tetrafluoroborate (B81430) has also been demonstrated as an effective catalyst for the selective thioacetalization of aldehydes. tandfonline.com
Boron Trifluoride–Diethyl Ether Complex (BF₃·OEt₂): This complex is a powerful and frequently used Lewis acid in organic synthesis. diva-portal.orgwikipedia.orgthieme-connect.de It facilitates the reaction of carbonyl compounds with dithiols to form the corresponding 1,3-dithianes. rsc.orgpearson.comrsc.org The BF₃ binds to the carbonyl oxygen, activating it for the subsequent reaction. wikipedia.org
Yttrium Triflate (Y(OTf)₃): Yttrium triflate has emerged as a highly efficient and reusable catalyst for the chemoselective protection of carbonyl compounds as dithianes. researchgate.netorganic-chemistry.orgacs.org It can be used in catalytic amounts under mild, room temperature conditions without the need for anhydrous solvents. organic-chemistry.org This catalyst shows excellent chemoselectivity for aldehydes over ketones. organic-chemistry.org Other metal triflates, such as those of scandium, indium, and copper, have also been successfully employed. researchgate.netresearchgate.netresearchgate.net
Table 2: Comparison of Lewis Acid Catalysts in Thioacetalization
| Lewis Acid Catalyst | Substrate Scope | Key Advantages | Reference(s) |
| Zinc(II) Chloride | Aldehydes and ketones | Inexpensive, readily available | tandfonline.comlookchem.comresearchgate.net |
| Boron Trifluoride–Diethyl Ether Complex | Aldehydes and ketones | Powerful, widely used | diva-portal.orgrsc.orgpearson.comrsc.org |
| Yttrium Triflate | Aldehydes and ketones (chemoselective for aldehydes) | Highly efficient, reusable, mild conditions | researchgate.netorganic-chemistry.orgacs.org |
This table compares the features of commonly used Lewis acid catalysts for thioacetalization.
Iodine (I₂) has been identified as a mild and efficient catalyst for the chemoselective thioacetalization of carbonyl compounds. organic-chemistry.orgnih.gov This method offers high yields under neutral conditions at room temperature. organic-chemistry.org The reaction is applicable to a wide range of aldehydes and ketones, and can also be used for the transthioacetalization of acetals. organic-chemistry.orgnih.gov The use of iodine supported on nanostructured pyrophosphate provides a solvent-free method with the benefit of a recyclable catalyst. scirp.org
An alternative approach to thioacetalization involves the use of organotin reagents. Specifically, 2,2-dibutyl-1,3-dithia-2-stannacyclohexane, when used in conjunction with a catalytic amount of dibutylbis(trifluoromethylsulfonyl)stannane, effectively converts aldehydes, ketones, and their acetals into 1,3-dithianes. thieme-connect.de This method demonstrates good chemoselectivity. thieme-connect.de
Alternative Synthetic Routes (e.g., from Carboxylic Acids via Dithiaborinanes)
While the direct thioacetalization of carbonyl compounds is the most common route, alternative methods exist for the synthesis of 1,3-dithianes. One notable example is the direct conversion of carboxylic acids to 1,3-dithianes. This can be achieved by reacting the carboxylic acid with 1,3,2-dithiaborinane-dimethyl sulfide (B99878) in the presence of tin(II) chloride. acs.org This method provides a direct pathway from a carboxylic acid to a protected aldehyde equivalent, bypassing the need for initial reduction of the acid to an aldehyde.
Functionalization of the 2-Position of 1,3-Dithiane through Organometallic Intermediates
The synthetic utility of 1,3-dithianes stems from the acidity of the C2 protons, which can be readily removed by a strong base to generate a stabilized carbanion. scribd.comresearchgate.net This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions. uwindsor.ca
Deprotonation with Organolithium Reagents (e.g., n-BuLi)
The most common method for generating the key 2-lithio-1,3-dithiane intermediate is the deprotonation of 1,3-dithiane using an organolithium reagent, typically n-butyllithium (n-BuLi). wikipedia.orgddugu.ac.in This reaction is usually carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, for instance, -30 °C to -20 °C, to ensure the stability of the resulting organolithium species. stackexchange.comorganic-chemistry.orgwiley.com The acidity of the C2 protons (pKa ≈ 30) is sufficient for deprotonation by n-BuLi. organic-chemistry.org The resulting 2-lithio-1,3-dithiane is a powerful nucleophile. wiley.comresearchgate.net For 2-substituted-1,3-dithianes, a stronger base like tert-butyllithium (B1211817) (t-BuLi) may be necessary for efficient deprotonation. uwindsor.ca
Alkylation Reactions with Halides (e.g., Alkyl, Aryl, Dihalides)
Once formed, 2-lithio-1,3-dithiane can be readily alkylated by reacting it with a variety of organic halides. This reaction proceeds via an S(_N)2 pathway and is effective with primary and secondary alkyl halides, as well as allylic and benzylic halides. ddugu.ac.inorganic-chemistry.org The synthesis of 2,2-dibutyl-1,3-dithiane can be achieved through a sequential alkylation process. First, 1,3-dithiane is deprotonated with n-BuLi and then treated with a butyl halide (e.g., n-butyl bromide) to yield 2-butyl-1,3-dithiane. A second deprotonation at the C2 position, followed by another reaction with a butyl halide, affords the desired this compound. vulcanchem.com Arenesulfonates of primary alcohols have also been shown to be effective alkylating agents for 2-lithio-1,3-dithianes, providing high yields of 2-alkyl derivatives at room temperature. organic-chemistry.orgorganic-chemistry.org
| Dithiane Derivative | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Lithio-1,3-dithiane | Alkyl Halides | 2-Alkyl-1,3-dithianes | High | ddugu.ac.inorganic-chemistry.org |
| 2-Lithio-1,3-dithiane | Arenesulfonates | 2-Alkyl-1,3-dithianes | High | organic-chemistry.orgorganic-chemistry.org |
| 2-Lithio-2-methyl-1,3-dithiane | Bromide 470 | Acetonide 469 | High | uwindsor.ca |
Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones)
2-Lithio-1,3-dithiane derivatives are excellent nucleophiles for addition to carbonyl compounds, including aldehydes and ketones. uwindsor.caddugu.ac.inresearchgate.net This reaction leads to the formation of α-hydroxy dithianes, which can be subsequently hydrolyzed to reveal α-hydroxy ketones. ddugu.ac.inresearchgate.net This methodology provides a valuable route to functionalized ketone structures that are not easily accessible through traditional aldol-type reactions. wikipedia.org
Nucleophilic Addition to Epoxides
The reaction of 2-lithio-1,3-dithiane with epoxides provides a direct route to β-hydroxy dithianes. uwindsor.caddugu.ac.in The ring-opening of the epoxide occurs via an S(_N)2 mechanism, generally proceeding with good regio- and stereochemical control. ddugu.ac.in This reaction has been utilized in the total synthesis of complex natural products. For instance, the synthesis of maytansine (B1676224) involved the alkylation of 2-lithio-1,3-dithiane with a chiral epoxide. uwindsor.ca Similarly, this methodology has been applied to the synthesis of pironetin (B1678462) and prostaglandins (B1171923). uwindsor.ca While the reaction is efficient with many epoxides, 1,2-disubstituted epoxides are generally poor electrophiles in this context. thieme-connect.de
| Electrophile Type | Initial Product | Final Product after Hydrolysis | Reference |
|---|---|---|---|
| Aldehydes/Ketones | α-Hydroxy dithiane | α-Hydroxy ketone | ddugu.ac.inresearchgate.net |
| Epoxides | β-Hydroxy dithiane | β-Hydroxy ketone | uwindsor.caddugu.ac.in |
| Imines | α-Amino dithiane | α-Amino ketone | researchgate.netnih.gov |
| Carbon Dioxide | Dithiane-2-carboxylic acid | α-Keto acid | scribd.comddugu.ac.in |
Nucleophilic Addition to Imines
The addition of 2-lithio-1,3-dithiane derivatives to imines is a valuable method for the synthesis of α-amino dithianes, which are precursors to α-amino ketones. researchgate.netnih.gov The reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been shown to proceed with good to excellent diastereoselectivity, providing a route to chiral α-amino-1,3-dithianes. researchgate.netnih.gov The reaction conditions, particularly the slow addition of the imine to the lithiated dithiane solution, are crucial for achieving high diastereoselectivity. nih.gov
Carboxylation Reactions with Carbon Dioxide
2-Lithio-1,3-dithiane can react with carbon dioxide in an electrophilic addition to form a dithiane-2-carboxylic acid. scribd.comddugu.ac.inacs.org This reaction provides a route to α-keto carboxylic acids after hydrolysis of the dithiane group. ddugu.ac.inacs.org Theoretical studies have investigated the mechanism of this irreversible reaction, highlighting the precomplexation of CO(_2) as a necessary activation step. acs.org
Diastereoselective and Enantioselective Synthesis of Substituted 1,3-Dithianes
The stereocontrolled synthesis of substituted 1,3-dithianes is a critical area of research, as these compounds serve as versatile chiral building blocks in organic synthesis. Methodologies have been developed to control the stereochemistry at the C2 position and at the sulfur atoms, leading to the formation of specific diastereomers and enantiomers.
A notable approach for the asymmetric synthesis of α-amino-1,3-dithianes involves the Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov This method has demonstrated high chemical yields, reaching up to 82%, and excellent diastereoselectivities, often exceeding a 99:1 ratio. nih.govacs.org A crucial factor for achieving such high diastereoselectivity is the slow addition of the chiral N-phosphonyl imine to the solution of the 2-lithio-1,3-dithiane. nih.govacs.org This reaction has been successfully applied to various 2-lithio-1,3-dithianes, including 2-lithio-2-methyl-1,3-dithiane and 2-lithio-2-phenyl-1,3-dithiane, without the need for Lewis acid promoters. nih.gov
Another significant strategy involves the diastereoselective alkylation of 2-acyl-2-alkyl-1,3-dithiane 1-oxides. rsc.org The enolates generated from these monosulphoxides react with alkylating agents to produce diastereoisomeric mixtures of the alkylated products. rsc.org The observed diastereomeric ratios are dependent on the stereochemistry of the acyl dithiane oxide, the nature of the 2-alkyl substituent, the base, the solvent, and the reaction temperature. rsc.org In some instances, the diastereoselectivity is so high that the minor isomer is not detectable by ¹H NMR spectroscopy. rsc.org The stereochemical outcome can be rationalized by proposing chelated chair-form transition states where both the enolate and sulphoxide oxygen atoms interact with the metal counter-ion. rsc.org
The asymmetric oxidation of 1,3-dithiane derivatives provides a pathway to enantiomerically enriched or pure 1,3-dithiane 1-oxides and 1,3-dioxides. The Kagan protocol, which utilizes cumene (B47948) hydroperoxide (CHP), (+)-diethyl tartrate (DET), titanium(IV) isopropoxide, and water, has been employed for the asymmetric oxidation of a variety of 1,3-dithianes. figshare.com While 1,3-dithiane itself yields the monoxide and trans bis-sulfoxide with low enantioselectivity, ester derivatives of 1,3-dithiane-2-carboxylates afford monoxides with 80-95% enantiomeric excess (ee) and trans bis-sulfoxides with greater than 97% ee. figshare.com For the optimal synthesis of the trans bis-sulfoxide of ethyl 1,3-dithiane-2-carboxylate, the Modena protocol, which uses a different stoichiometry of the reagents, has been shown to be effective, yielding the product in 60% yield and high enantioselectivity. figshare.com Furthermore, enantiomerically pure 1,3-dithiane 1-oxide can be prepared through a three-step sequence involving acylation, catalytic asymmetric sulfur oxidation, and deacylation. orgsyn.orgcapes.gov.br
Chiral auxiliaries have also been instrumental in the enantioselective preparation of 1,3-dithiane 1-oxides. rsc.org The oxidation of 1,3-dithianes bearing a chiral auxiliary derived from natural products like (+)- or (–)-camphor or diacetone D-(+)-glucose using the Sharpless reagent results in the formation of monosulfoxides with high stereoselectivity and in good to excellent yields. rsc.org Subsequent removal of the chiral auxiliary furnishes (R)- and (S)-1,3-dithiane 1-oxides in high yields. rsc.org
Catalytic enantioselective additions to 1,3-dithiane derivatives have also been developed. A chiral bis(guanidino)iminophosphorane organosuperbase has been shown to catalyze the enantioselective addition of a 2-alkoxycarbonyl-1,3-dithiane to aromatic N-Boc-protected imines. wiley.com This reaction provides optically active α-amino-1,3-dithiane derivatives, which are valuable synthetic intermediates. wiley.com
The diastereoselective oxidation of 2-substituted 1,3-dithianes can also be achieved using achiral catalysts. Titanocene dichloride (Cp₂TiCl₂) has been identified as an efficient catalyst for the mono-oxidation of 2-substituted 1,3-dithianes and 1,3-dithiolanes using tert-butyl hydroperoxide as the oxidant. thieme-connect.com This catalytic system offers a valuable alternative to the more commonly used titanium(IV) isopropoxide, providing good yields and diastereoselectivities. thieme-connect.com
Furthermore, the anions of 2-halogeno-1,3-dithiane trans-1,3-dioxide undergo diastereoselective reactions with aldehydes. rsc.org For instance, the lithium anion of 2-chloro-1,3-dithiane (B1253039) dioxide reacts with aromatic aldehydes under equilibrating conditions to yield chlorohydrins with high diastereoselectivity. rsc.org Similarly, high selectivity can be achieved in the reaction between the magnesium anion of 2-bromo-1,3-dithiane 1,3-dioxide and aromatic aldehydes to form bromohydrins. rsc.org
Table 1: Diastereoselective Synthesis of α-Amino-1,3-dithianes via Asymmetric Umpolung Reaction nih.gov
| Entry | 2-Lithio-1,3-dithiane | Chiral N-Phosphonyl Imine | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2-Lithio-1,3-dithiane | N-Phosphonyl imine of benzaldehyde (B42025) | 82 | >99:1 |
| 2 | 2-Lithio-2-methyl-1,3-dithiane | N-Phosphonyl imine of benzaldehyde | 75 | 95:5 |
| 3 | 2-Lithio-2-phenyl-1,3-dithiane | N-Phosphonyl imine of benzaldehyde | 78 | >99:1 |
| 4 | 2-Lithio-1,3-dithiane | N-Phosphonyl imine of p-chlorobenzaldehyde | 80 | >99:1 |
| 5 | 2-Lithio-1,3-dithiane | N-Phosphonyl imine of p-methylbenzaldehyde | 81 | >99:1 |
Table 2: Asymmetric Oxidation of Ester Derivatives of 1,3-Dithiane-2-carboxylates using the Kagan Protocol figshare.com
| Substrate | Product | Enantiomeric Excess (ee, %) |
| Methyl 1,3-dithiane-2-carboxylate | Monoxide | 85 |
| Ethyl 1,3-dithiane-2-carboxylate | Monoxide | 90 |
| tert-Butyl 1,3-dithiane-2-carboxylate | Monoxide | 95 |
| Phenyl 1,3-dithiane-2-carboxylate | Monoxide | 80 |
| Methyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | >97 |
| Ethyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | >97 |
| tert-Butyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | >97 |
| Phenyl 1,3-dithiane-2-carboxylate | trans Bis-sulfoxide | >97 |
Chemical Reactivity and Transformations Involving this compound and General 1,3-Dithianes
The 1,3-dithiane group is a crucial protecting group for carbonyl functionalities in organic synthesis due to its stability under both acidic and basic conditions. thieme-connect.com Furthermore, its ability to undergo "umpolung" (reactivity inversion) makes it an invaluable tool for carbon-carbon bond formation. thieme-connect.com This article explores the key chemical reactions and transformations involving this compound and the broader class of 1,3-dithianes, focusing on deprotection strategies and their use as acyl anion equivalents.
Chemical Reactivity and Transformations Involving 2,2 Dibutyl 1,3 Dithiane and General 1,3 Dithianes
Regeneration of Carbonyl Compounds (Deprotection Strategies)
The regeneration of the parent carbonyl compound from a 1,3-dithiane (B146892), a process known as deprotection or dethioacetalization, is a critical step in many synthetic routes. A variety of methods have been developed, broadly categorized as oxidative, photo-induced, reductive, and hydrolytic.
Oxidative Deprotection Mechanisms and Reagents
Oxidative cleavage is a common and effective method for deprotecting 1,3-dithianes. This approach typically involves the oxidation of the sulfur atoms, which facilitates the subsequent hydrolysis to the carbonyl compound.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent can efficiently and chemoselectively deprotect thioketals and thioacetals. semanticscholar.org The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724), dichloromethane, and water, and is compatible with a range of functional groups. semanticscholar.orgresearchgate.net The use of two equivalents of DMP in aqueous dichloromethane-acetonitrile has been reported to effectively deprotect various dithianes. sci-hub.se
Bis(trifluoroacetoxy)iodobenzene (PIFA): PIFA is another powerful hypervalent iodine reagent used for the oxidative deprotection of dithianes. organic-chemistry.org This method is particularly useful for sensitive substrates, such as dithiane-containing alkaloids, where other methods may lead to decomposition. sci-hub.seorganic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed through the nucleophilic attack of a sulfur atom on the hypervalent iodine. sci-hub.se
Hydrogen Peroxide/Iodine: A combination of 30% aqueous hydrogen peroxide with a catalytic amount of iodine (5 mol%) in an aqueous micellar system provides a mild and environmentally friendly protocol for the deprotection of 1,3-dithianes. organic-chemistry.orgthieme-connect.comresearchgate.netthieme-connect.com This method proceeds under neutral conditions and tolerates a variety of sensitive functional groups without causing overoxidation. organic-chemistry.orgthieme-connect.com The use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) is crucial to solubilize the substrate and the iodine in the aqueous medium. thieme-connect.com
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is an effective reagent for the oxidative cleavage of 1,3-dithianes to their corresponding carbonyl compounds. researchgate.netoup.comresearchgate.net The reaction is typically carried out using 1.5 equivalents of DDQ in a mixture of acetonitrile and water. researchgate.netoup.comresearchgate.net It has been observed that for 2-aryl-1,3-dithianes with electron-donating groups, thioesters can be formed as byproducts alongside the desired aldehyde. researchgate.net This reagent also shows selectivity, allowing for the cleavage of 1,3-dithianes in the presence of 1,3-dithiolanes. sci-hub.se
Table 1: Oxidative Deprotection Reagents for 1,3-Dithianes
| Reagent | Typical Conditions | Key Features |
|---|---|---|
| Dess-Martin Periodinane (DMP) | 2 eq., aq. CH₂Cl₂/CH₃CN | Chemoselective, compatible with various functional groups. semanticscholar.orgresearchgate.net |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Varies | Mild, suitable for sensitive and labile substrates. organic-chemistry.orgorganic-chemistry.org |
| Hydrogen Peroxide/Iodine | 30% H₂O₂, I₂ (cat.), aq. SDS | Environmentally friendly, neutral conditions, tolerates sensitive groups. organic-chemistry.orgthieme-connect.com |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1.5 eq., CH₃CN/H₂O | Efficient, can be chemoselective for dithianes over dithiolanes. sci-hub.seresearchgate.netresearchgate.net |
Photo-Induced Deprotection Processes
Photochemical methods offer an alternative, often milder, approach to dithiane deprotection. These processes typically involve a photosensitizer that initiates an electron transfer from the dithiane.
The photodeprotection of 1,3-dithianes can be achieved using a sensitizer, such as a thiapyrylium salt, under irradiation. acs.orgresearchgate.net The mechanism involves an extremely fast electron transfer from the dithiane to the triplet state of the sensitizer, forming a dithiane radical cation. acs.orgresearchgate.net This radical cation undergoes C-S bond cleavage to form a distonic radical cation. acs.org Interestingly, the presence of molecular oxygen is crucial for high conversion yields, suggesting that the superoxide (B77818) anion drives the deprotection reaction. acs.orgconicet.gov.ar This is supported by the inhibition of the reaction in the presence of p-benzoquinone, a known superoxide trap, and the lack of reaction under a nitrogen atmosphere. acs.orgconicet.gov.ar Visible light in conjunction with a photocatalyst like iodine has also been used for the cleavage of thioacetals. researchgate.net
Reductive Desulfurization (e.g., Raney Nickel)
In contrast to deprotection, which regenerates the carbonyl group, reductive desulfurization removes the dithiane moiety entirely, converting the protected carbon to a methylene (B1212753) group (CH₂).
Raney Nickel is the classic reagent for this transformation. It effectively cleaves the carbon-sulfur bonds and reduces the dithiane, providing a method to convert a carbonyl group into a methylene group via a two-step process (dithiane formation followed by reduction).
Hydrolytic Methods (e.g., Acid-Catalyzed Hydrolysis, Transition Metal-Induced Hydrolysis)
Hydrolysis, often assisted by acids or transition metals, is another major pathway for dithiane deprotection.
Acid-Catalyzed Hydrolysis: Direct acid-catalyzed hydrolysis of 1,3-dithianes can be challenging and often requires harsh conditions. thieme-connect.com A more effective approach involves a two-step process where the dithiane is first oxidized to its monosulfoxide. thieme-connect.comthieme-connect.comresearchgate.net This oxidation is typically achieved with reagents like tert-butyl hydroperoxide. thieme-connect.comthieme-connect.com The resulting 1,3-dithiane-1-oxide is much more susceptible to acid-catalyzed hydrolysis, which then proceeds in excellent yields under milder conditions. thieme-connect.comthieme-connect.com The mechanism of hydrolysis for some dithiane derivatives proceeds through a three-stage mechanism involving a dithiocarbocation and a hydrogen orthothioester as intermediates. acs.org For 2-aryl-2-phenyl-1,3-dithianes, hydrolysis in aqueous dioxane with perchloric acid can proceed via an ASE2 or A2-like mechanism depending on the substituents. rsc.org
Transition Metal-Induced Hydrolysis: Many deprotection methods rely on the affinity of sulfur for soft electrophiles, such as transition metal ions. thieme-connect.com These metals coordinate to the sulfur atoms, activating the dithiane ring and making it susceptible to hydrolytic cleavage. While effective, traditional methods often use toxic heavy metal salts like mercury(II) chloride. thieme-connect.comresearchgate.net This has led to the development of methods using other, less toxic metal salts.
Carbon-Carbon Bond Formation Reactions via Acyl Anion Equivalents
One of the most significant applications of 1,3-dithianes in organic synthesis is their use as acyl anion equivalents, a concept pioneered by Corey and Seebach. wikipedia.org This "umpolung" of carbonyl reactivity allows the normally electrophilic carbonyl carbon to act as a nucleophile.
The process begins with the deprotonation of a 1,3-dithiane at the C2 position using a strong base, typically n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiane. wikipedia.orgyoutube.com This lithiated species is a stable carbanion that can then react with various electrophiles. youtube.com
Alkylation and Acylation Reactions
The 2-lithio-1,3-dithiane anion is a potent nucleophile that readily participates in C-C bond-forming reactions.
Alkylation: These anions react efficiently with a range of electrophiles. wikipedia.org Primary alkyl halides are common substrates for these alkylation reactions. vulcanchem.com Arenesulfonates of primary alcohols have also been shown to react smoothly with 2-lithio-1,3-dithianes to give 2-alkyl derivatives in high yields. organic-chemistry.org Other electrophiles that can be used include epoxides and other carbonyl compounds. wikipedia.orgvulcanchem.com
Acylation: The lithiated dithiane can also be acylated by reacting with electrophiles such as acyl halides, esters, or amides. wikipedia.orgyoutube.com This provides access to α-hydroxyketones and 1,2-diketones, which are not readily synthesized through traditional aldehyde reactions. wikipedia.org
Following the alkylation or acylation step, the dithiane moiety can be removed. Hydrolysis (e.g., with mercury(II) oxide) regenerates the carbonyl group, yielding a ketone or a more complex carbonyl-containing product. wikipedia.org Alternatively, reductive desulfurization can be employed to yield an alkane. wikipedia.org This versatility makes the dithiane methodology a powerful tool for constructing complex organic molecules.
Aldol-Type and Michael Additions
The lithiated carbanion of 1,3-dithianes, acting as a masked acyl anion, readily participates in nucleophilic additions to a variety of electrophiles, including aldehydes, ketones, and enones, in reactions analogous to aldol (B89426) and Michael additions. organic-chemistry.org This reactivity allows for the formation of crucial carbon-carbon bonds.
In a reaction mimicking an Aldol-type addition, 2-lithio-1,3-dithiane can react with carbonyl compounds to form α-hydroxy ketones after deprotection of the dithiane group. organic-chemistry.org The stereochemistry of these additions can often be controlled, leading to the formation of specific stereoisomers. capes.gov.br
The conjugate or 1,4-addition of 2-lithio-1,3-dithianes to α,β-unsaturated systems, known as the Michael addition, is a powerful tool for the synthesis of 1,5-dicarbonyl compounds and related structures. uwindsor.ca For instance, the addition of 2-lithio-1,3-dithiane to an α,β-unsaturated amide, followed by alkylation, allows for the formation of two new carbon-carbon bonds in a single operation. uwindsor.ca This methodology has been successfully applied in the synthesis of natural products. uwindsor.ca The regioselectivity of the addition, whether 1,2- or 1,4-, can be influenced by factors such as the specific organolithium reagent and the substrate structure. tandfonline.com
The reaction of 2-lithio-1,3-dithianes with nitroarenes can result in conjugate addition products. researchgate.net Depending on the substitution pattern of the dithiane, either 1,4- or 1,6-addition products can be formed. researchgate.net
Autoxidative Condensation Reactions of 2-Lithio-1,3-dithianes
Recent research has unveiled that 2-aryl-2-lithio-1,3-dithianes can undergo an autoxidative condensation reaction when exposed to air. acs.orgnih.gov This process involves the condensation of three molecules of the 1,3-dithiane to generate highly functionalized molecules, specifically α-thioether ketones and orthothioesters, in good yields. acs.orgnih.govvulcanchem.com
The reaction is initiated by the treatment of a 2-aryl-1,3-dithiane with a strong base like n-butyllithium (n-BuLi) in the absence of an external electrophile, followed by exposure to air. nih.govvulcanchem.com The proposed mechanism, supported by experimental results and density functional theory (DFT) studies, involves the autoxidation of the 2-aryl-2-lithio-1,3-dithiane to form a highly reactive thioester intermediate. nih.govvulcanchem.com This intermediate then undergoes nucleophilic attack by two additional molecules of the lithiated dithiane to form the final products. nih.govresearchgate.net
This autoxidative condensation has also been extended to acyclic benzaldehyde (B42025) dithioacetals, which yield analogous α-sulfide ketones and orthothioesters. tuni.fi However, the reaction is less efficient for 2-alkyl substituted 1,3-dithianes, likely due to competing enolization of the condensation intermediate. acs.org The presence of a bulky substituent, such as a tert-butyl group, can also alter the reaction's outcome, leading to the formation of a dithioester resulting from the condensation of only two oxidized species. acs.org
Ring Rearrangements and Skeletal Transformations
Ring Expansion and Ring Contraction Processes
The 1,3-dithiane ring system can undergo various rearrangement reactions, leading to either larger or smaller ring structures. These transformations are valuable in synthetic chemistry for accessing diverse heterocyclic frameworks.
Ring Expansion:
Ring expansion of 1,3-dithianes provides a route to seven-membered 1,4-dithiepine derivatives and other larger sulfur-containing rings. thieme-connect.comthieme-connect.com Several methods have been developed to achieve this transformation. One approach involves the reaction of 1,3-dithianes with reagents like tert-butyl hypochlorite, which leads to the formation of dihydro-1,4-dithiepines in high yields under mild conditions. thieme-connect.comthieme-connect.com Other reagents that can effect this ring expansion include 2,4,6-trichloro-1,3,5-triazine, tungsten(VI) chloride in the presence of DMSO, and tellurium(IV) chloride. thieme-connect.com
Another strategy for ring expansion involves the rearrangement of 1,3-dithiane derivatives bearing a leaving group on a side chain. nih.gov This process typically proceeds through the formation of a bicyclic sulfonium (B1226848) ion intermediate, followed by rearrangement to the expanded ring system. nih.gov More recently, a chiral phosphoric acid-catalyzed enantioselective ring expansion of 1,3-dithiane derivatives has been developed, proceeding through a 1,2-sulfur rearrangement. acs.orgnih.gov Oxidative ring expansion of 2-alkylidene-1,3-dithianes using lead(IV) acetate (B1210297) can also produce 3-alkyl-1,4-dithiepan-2-ones. oup.com
Ring Contraction:
Ring contraction processes involving 1,3-dithianes are also known. For example, in the reaction of 2,2-dibutyl-stanna-dioxepane with 1,3-dithian-2-one, the initial insertion is followed by a ring contraction to yield 2-stanna-1,3-dithiane and trimethylene carbonate. scispace.com This type of reaction highlights the dynamic nature of the dithiane ring system under specific reaction conditions. scispace.com
Pummerer Rearrangements in 1,3-Dithiane Oxides
The Pummerer rearrangement is a classic reaction of sulfoxides that converts them into α-acyloxy thioethers upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA). tandfonline.comcdnsciencepub.com In the context of 1,3-dithiane oxides, this rearrangement provides a pathway to functionalize the carbon atom adjacent to the sulfoxide (B87167) group.
The reaction is initiated by the acylation of the sulfoxide oxygen, forming a sulfonium cation intermediate. cdnsciencepub.com Subsequent deprotonation at the α-carbon generates an ylide, which then rearranges to the final product. The regioselectivity of the Pummerer reaction can be influenced by the substrate structure and reaction conditions. cdnsciencepub.com
In a study involving the reaction of lithiated 1,3-dithiane oxides with trialkylboranes, a Pummerer rearrangement was induced by the addition of TFAA to an intermediate prior to oxidation. tandfonline.comcardiff.ac.ukcardiff.ac.uk This led to the formation of a presumed trifluoroacetoxyalkylthiolate group, which acted as a leaving group in a subsequent transformation. tandfonline.comcardiff.ac.ukcardiff.ac.uk
1,2-Boron-to-Carbon Migrations in 1,3-Dithiane Oxide Derivatives
Reactions involving 1,2-migration of an alkyl or aryl group from a boron atom to an adjacent carbon atom are fundamental transformations in organoboron chemistry. When applied to 1,3-dithiane oxide derivatives, these migrations offer a route to create new carbon-carbon bonds. tandfonline.comcardiff.ac.uk
Studies have shown that various 2-substituted-1,3-dithiane oxides, after metalation, can react with trialkylboranes. tandfonline.comcardiff.ac.uk For instance, the reaction of lithiated 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane resulted in the migration of one octyl group from boron to the C2 carbon of the dithiane ring, displacing the chloride ion. tandfonline.comcardiff.ac.ukresearchgate.net Subsequent oxidation yielded nonanoic acid. tandfonline.comcardiff.ac.ukresearchgate.net
In another example, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with a trialkylborane led to the migration of two alkyl groups from the boron atom. tandfonline.comcardiff.ac.uktandfonline.com This process involved the displacement of both the methoxy (B1213986) group and the thiolate unit of the dithiane ring, ultimately yielding a dialkyl ketone after oxidation. tandfonline.comcardiff.ac.uktandfonline.com It was also demonstrated that a third migration could be induced by triggering a Pummerer rearrangement with trifluoroacetic anhydride, leading to the formation of a trialkylmethanol. tandfonline.comcardiff.ac.uktandfonline.com These reactions highlight the potential of using substituted 1,3-dithiane oxides as reagents for controlled multiple alkyl migrations from organoboranes. tandfonline.comcardiff.ac.uk
Transition Metal-Catalyzed Reactions
The versatility of 1,3-dithianes has been further expanded through the development of transition metal-catalyzed reactions. These methods enable novel C-H functionalization and cross-coupling reactions that are otherwise challenging.
Palladium-catalyzed cross-coupling reactions have been successfully applied to 2-aryl-1,3-dithianes. nih.govbrynmawr.edu In these reactions, the dithiane acts as a nucleophilic coupling partner, reacting with aryl bromides to form 2,2-diaryl-1,3-dithianes. nih.govbrynmawr.eduacs.org This transformation takes advantage of the acidity of the C2-proton of the dithiane, allowing for in situ generation of the organometallic species required for transmetalation to the palladium catalyst. nih.govbrynmawr.edu These reactions can be performed under mild conditions and provide a direct route to diaryl ketones after hydrolysis of the dithiane moiety. nih.gov
Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool for the functionalization of 1,3-dithianes. The dithiane group can act as a directing group, enabling the amidation of unactivated C(sp³)–H bonds. rsc.orgnih.gov This reaction utilizes a Cp*Rh(III) complex and allows for the synthesis of β-aminoaldehyde derivatives after deprotection. rsc.orgnih.gov The dithiane moiety has also been employed as a directing group in rhodium(III)-catalyzed ortho C(sp²)–H alkenylation of benzylic dithianes. rsc.orgnih.gov These transition metal-catalyzed reactions significantly broaden the synthetic utility of 1,3-dithianes beyond their traditional role as acyl anion equivalents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., 2-Arylation)
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds, and the use of 1,3-dithianes in this context has expanded their synthetic utility. Specifically, the direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides has been developed as an umpolung approach to synthesize diaryl ketones. nih.govnih.gov This method leverages the in situ generation of acyl anion equivalents from the dithianes. nih.govnih.gov
The reaction proceeds under mild conditions, often at room temperature, using a base such as lithium or sodium bis(trimethylsilyl)amide (LiHMDS or NaHMDS) and a palladium catalyst, like one based on Pd(NiXantphos). nih.govbrynmawr.edu This approach has been used to produce a variety of 2,2-diaryl-1,3-dithianes in good to excellent yields, sometimes as high as 96%. nih.gov The resulting diarylated dithianes can then be hydrolyzed to the corresponding diaryl ketones using reagents like molecular iodine, N-bromosuccinimide (NBS), or Selectfluor in the presence of water. nih.govnih.gov A one-pot procedure for this arylation and subsequent hydrolysis has also been developed, proving efficient for large-scale synthesis. nih.govnih.gov
The scope of this reaction includes a range of aryl bromides, and even aryl iodides can be used with slight modifications to the reaction conditions. brynmawr.edu However, the reaction shows limitations with strongly electron-withdrawing groups on either the aryl bromide or the dithiane, as well as with sterically hindered aryl halides. brynmawr.edu
Table 1: Examples of Palladium-Catalyzed 2-Arylation of 2-Aryl-1,3-dithianes
| 2-Aryl-1,3-dithiane | Aryl Bromide | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(2-fluorophenyl)-1,3-dithiane | Bromobenzene | NaN(SiMe₃)₂ | Room Temp | 2 | 92 | nih.gov |
| 2-(2-fluorophenyl)-1,3-dithiane | 4-N,N-dimethylamino bromobenzene | NaN(SiMe₃)₂ | Room Temp | 2 | 83 | nih.gov |
| 2-(2-fluorophenyl)-1,3-dithiane | 4-chloro bromobenzene | LiN(SiMe₃)₂ | 60 | 2 | 78 | nih.gov |
Rhodium(III)-Catalyzed Oxidative Coupling through C-H Bond Cleavage
Rhodium(III)-catalyzed reactions have emerged as a powerful method for the direct functionalization of C-H bonds. rsc.org In the context of 1,3-dithianes, the dithiane group can act as an effective directing group for regioselective C-H bond activation and subsequent coupling reactions. acs.org
Specifically, a rhodium(III)-catalyzed direct alkenylation of 2-aryl-1,3-dithiane derivatives with alkenes has been developed. acs.org This reaction proceeds under mild, oxidative conditions and results in exclusively monoselective alkenylation at the ortho position of the aryl group. A key advantage of this method is that the dithiane directing group can be readily removed after the coupling reaction. acs.orgresearchgate.net This methodology has been extended to the coupling of unactivated alkenes, which is a significant advancement as many previous methods relied on activated alkenes like acrylates and styrenes. nih.gov
Furthermore, rhodium(III) catalysis has been utilized for the amidation of unactivated C(sp³)–H bonds in alkyl dithianes. researchgate.net This oxidant-free reaction uses a Cp*Rh(III) complex and dioxazolone reagents to introduce an amino group, forming protected 1,3-aminoaldehyde derivatives. researchgate.net
Other Specific Reactions
A notable transformation of 2,2-disubstituted 1,3-dithianes is their conversion into 1,1-difluoromethyl alkanes. This reaction is achieved by treating the dithiane derivative with bromine trifluoride (BrF₃). organic-chemistry.org The reaction has been shown to be effective for 2-alkyl-1,3-dithianes derived from primary alkyl halides, affording the corresponding gem-difluoro compounds in good yields. organic-chemistry.org The efficiency of this method for secondary alkyl derivatives is somewhat limited by the lower yields in the initial preparation of the required dithiane. organic-chemistry.org
The 1,3-dithiane group is generally stable to a variety of reducing agents, allowing for the selective reduction of other functional groups within the same molecule. This stability makes dithianes valuable as protecting groups for carbonyl compounds. unifi.it For example, ketones can be selectively reduced in the presence of an ester or even a second, less reactive ketone group while the dithiane moiety remains intact. thieme-connect.com
Various complex hydride reducing agents have been shown to be compatible with the dithiane group. scispace.com This chemoselectivity is a cornerstone of the synthetic utility of 1,3-dithianes, enabling complex multi-step syntheses where carbonyl functionality needs to be masked during reduction steps. researchgate.net
Mechanistic Investigations of Reactions Involving 2,2 Dibutyl 1,3 Dithiane and 1,3 Dithianes
Electron Transfer Processes and Radical Intermediates (e.g., Dithiane Radical Cations, Distonic Radical Cations)
Electron transfer is a fundamental step in many reactions of 1,3-dithianes, leading to the formation of reactive radical intermediates. The photodeprotection of 1,3-dithianes, for instance, is initiated by an extremely fast electron transfer from the dithiane to a triplet sensitizer. nih.govacs.org This process generates a dithiane radical cation, an intermediate species that has been characterized using techniques like laser flash photolysis. conicet.gov.ar
Following its formation, the dithiane radical cation can undergo further transformations. One significant pathway is the cleavage of a carbon-sulfur (C–S) bond, which results in the formation of a distonic radical cation. nih.govacs.org In this species, the charge and radical centers are separated. This unimolecular fragmentation is a favorable pathway, and the decay of the dithiane radical cation to form the distonic radical cation is not significantly affected by the presence of water or oxygen. nih.govacs.org The stability of the initial dithiane radical cation is attributed to the formation of a two-center, three-electron bond between the two sulfur atoms. conicet.gov.ar
The generation of radical cations from 2-substituted-1,3-dithianes can also be achieved through oxidation with metallic oxidants. For example, the oxidation of 2-tributylstannyl-1,3-dithianes generates a cation radical which then eliminates a tributylstannyl cation to form a 1,3-dithian-2-yl radical. oup.com This radical can then participate in intermolecular addition reactions with olefins. oup.com
Experimental evidence for the involvement of these radical intermediates is supported by various observations. For example, in photodeprotection reactions, the presence of substituents on an aryl moiety at the 2-position of the dithiane has little effect on the rate of C–S bond cleavage, which is consistent with the formation of a distonic radical cation without the assistance of a nucleophile. conicet.gov.ar
Role of Oxidant Species (e.g., Superoxide (B77818) Anion, Atmospheric Oxygen)
Oxidant species, particularly superoxide anion (O₂⁻) and atmospheric oxygen (O₂), play a crucial role in the deprotection and other oxidative reactions of 1,3-dithianes. In the photodeprotection of 2-aryl-1,3-dithianes, molecular oxygen is essential for achieving good conversion yields. nih.govconicet.gov.ar Reactions carried out under a nitrogen atmosphere show minimal conversion, highlighting the necessity of oxygen. nih.govconicet.gov.ar
The key oxidant is often identified as the superoxide anion. nih.govconicet.gov.ar This is supported by several pieces of experimental evidence. The photodeprotection process is inhibited by the addition of p-benzoquinone, a known superoxide anion trap. nih.govconicet.gov.ar Furthermore, when the reaction is conducted in the presence of H₂¹⁸O, the labeled oxygen is not incorporated into the final carbonyl product, which suggests that water is not the oxygen source. nih.govacs.org Instead, the superoxide anion, formed through a secondary electron transfer, is proposed to be the species that drives the deprotection by reacting with the distonic radical cation intermediate. nih.govconicet.gov.ar
The involvement of superoxide has also been noted in the cleavage of thioacetals under different conditions, where it can lead to the formation of the desired carbonyl compound, although in some cases, further oxidation to carboxylic acids can occur. researchgate.net
Computational Studies (e.g., Density Functional Theory)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of reactions involving 1,3-dithianes. nih.govconicet.gov.arsci-hub.se These studies provide theoretical support for experimental findings and offer detailed insights into reaction pathways, transition states, and the energetics of various intermediates.
In the context of the photodeprotection of 1,3-dithianes, DFT calculations have been used to investigate the reactions of the dithiane radical cation and the subsequent distonic radical cation with potential nucleophiles like water, molecular oxygen, and the superoxide radical anion. nih.govconicet.gov.ar These computational studies have confirmed that the reaction between the distonic radical cation and the superoxide anion is the most favorable pathway, both kinetically and thermodynamically. conicet.gov.ar The calculations help to rationalize the experimental observation that superoxide is the key oxidant. nih.govconicet.gov.ar
DFT calculations have also been employed to study other reactions of 1,3-dithianes. For instance, in the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, computational investigations indicated a two-electron pathway involving the deprotonation of the dithiane to form a dithiyl anion, which then acts as a nucleophile. sci-hub.senih.gov This was the first computational support for a purely anionic pathway in this type of C-C bond formation. sci-hub.se The calculations also helped to explain the stereochemical outcome of the reaction by comparing the energies of different transition states. sci-hub.se
The table below summarizes key energetic data from a DFT study on the photodeprotection of 2-phenyl-1,3-dithiane, illustrating the favorability of the superoxide pathway. conicet.gov.ar
| Entry | Reaction | ΔE + ZPE (kcal mol⁻¹) | ΔG (kcal mol⁻¹) |
|---|---|---|---|
| 1 | Dithiane Radical Cation → Distonic Radical Cation | -9.7 | -9.3 |
| 2 | Dithiane Radical Cation → TS (C-S Cleavage) | +0.6 | +8.3 |
| 3 | Dithiane Radical Cation + H₂O → TS | +1.1 / +3.4 | +16.6 / +18.8 |
| 4 | Distonic Radical Cation + O₂ → TS | +7.1 / +5.5 | +18.3 / +16.6 |
| 5 | Distonic Radical Cation + O₂•⁻ → TS | -13.8 | -2.7 |
| 6 | Distonic Radical Cation + O₂•⁻ → Product | -64.1 | -52.8 |
Elucidation of Reaction Pathway Dependence on Substrate and Catalyst (e.g., Organotin Triflates)
The pathway of a reaction involving 1,3-dithianes can be highly dependent on the nature of the substrate and the catalyst employed. Organotin triflates, for example, have been shown to be effective catalysts for the dithioacetalization of carbonyls and acetals, and their use allows for a remarkable degree of differentiation based on the substrate's reactivity. acs.orgresearchgate.netacs.org
In competition reactions catalyzed by organotin triflates, a clear hierarchy of reactivity is observed. Aldehydes generally react preferentially over ketones. researchgate.net However, this preference is completely reversed when competing the corresponding acetals and ketals. researchgate.net Furthermore, aliphatic aldehydes are more reactive than the acetals of aliphatic aldehydes and ketones. researchgate.net Conversely, an aromatic acetal (B89532) is more reactive than its parent aldehyde. researchgate.net
This unique differentiation is explained by the dependence of the reaction path on the substrate. The reactions of carbonyl compounds are initiated by their coordination to the tin center of the catalyst. acs.org In contrast, the reactions of acetals proceed through the formation of an oxocarbenium ion intermediate. acs.org This mechanistic dichotomy, dictated by the substrate and facilitated by the mild Lewis acidity of the organotin triflate catalyst, allows for selective transformations in molecules containing multiple carbonyl or acetal functionalities. acs.org
The following table illustrates the chemoselectivity observed in the dithioacetalization of various carbonyl compounds and acetals using an organotin triflate catalyst.
| Competing Substrates | Major Product | Selectivity |
|---|---|---|
| Benzaldehyde (B42025) vs. Acetophenone | Dithiane of Benzaldehyde | High |
| Benzaldehyde Dimethyl Acetal vs. Acetophenone Dimethyl Ketal | Dithiane of Acetophenone | Reversed |
| Heptanal vs. Heptanal Dimethyl Acetal | Dithiane of Heptanal | High |
| Benzaldehyde vs. Benzaldehyde Dimethyl Acetal | Dithiane of Benzaldehyde Dimethyl Acetal | Reversed |
Stereochemical Aspects of Reaction Mechanisms
The stereochemical outcome of reactions involving 1,3-dithianes is a critical aspect of their synthetic utility, particularly in the construction of chiral molecules. The mechanism of a reaction often dictates the resulting stereochemistry, and understanding these aspects allows for the development of highly stereoselective transformations.
In the oxidation of 1,3-dithiane (B146892) to its corresponding 1,3-dioxide, the formation of the trans-1,3-dioxide is generally favored over the cis-isomer. rsc.org This stereochemical preference is rationalized by the greater thermodynamic stability of the trans-dioxide, which has been confirmed by equilibration studies. rsc.org The rationalization for this stability is also consistent with the pKa values and melting points of the two diastereomers. rsc.org
The addition of 2-lithio-1,3-dithianes to chiral electrophiles is a cornerstone of their use in asymmetric synthesis. For example, the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines can produce α-amino-1,3-dithianes with good to excellent diastereoselectivities. nih.gov The slow addition of the imine to the lithiated dithiane was found to be crucial for achieving high diastereoselectivity. nih.gov Interestingly, the stereochemical outcome of these reactions can sometimes be counterintuitive, with the configuration of the product being opposite to that observed in similar enolate addition reactions, suggesting subtle differences in the transition state geometries. nih.gov
In another example, the organocatalytic stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been developed to produce γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. researchgate.net The stereochemical integrity of the starting materials is maintained under the mild reaction conditions. researchgate.net
The addition of lithiated dithianes to steroidal ketones, such as a steroid-17-one, is expected to produce a mixture of C-17 epimers, with the 17α-hydroxy compound often predominating due to the stereoelectronics of nucleophilic addition to the steroid nucleus. cdnsciencepub.com The stereochemistry of such additions is a key consideration in the synthesis of complex natural products like corticoids. cdnsciencepub.com
Advanced Applications in Contemporary Organic Synthesis
Strategic Utilization in the Total Synthesis of Complex Natural Products
The chemistry of 2-lithio-1,3-dithiane derivatives, often referred to as the Corey-Seebach reaction, is a cornerstone of modern synthetic strategy. encyclopedia.pub The lithiated dithiane acts as a powerful nucleophile that can react with various electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, making it an invaluable tool in the construction of natural product skeletons. uwindsor.ca
The synthesis of 1,3-polyol chains, which are backbones of many biologically active natural products like polyene macrolide antibiotics, presents a significant synthetic challenge due to the need for stereocontrol over multiple hydroxyl groups. rsc.org Dithiane chemistry has been instrumental in addressing this challenge. Methodologies have been developed where the coupling reaction of a chiral dithiane with a chiral epoxide generates a hydroxy ketone, which can then undergo stereoselective reduction to create the desired syn-1,3-diol arrangement. rsc.orgcapes.gov.br This iterative approach allows for the controlled construction of complex polyol chains. rsc.org For instance, the total synthesis of the C11–C26 polyol fragment of the antibiotic roxaticin, which contains eight chiral centers, was achieved using a reiterative strategy involving the coupling of chiral dithianes and epoxides. capes.gov.br Similarly, the synthesis of tarchonanthuslactone, a lactone derived from a syn-1,3-polyol, employed the coupling of a chiral dithiane and a chiral epoxide as a key step. rsc.org
Macrolide antibiotics, characterized by a large macrocyclic lactone ring, are another class of natural products where dithiane-based methods have been successfully applied. researchgate.net The carbon framework of these complex molecules is often assembled by coupling smaller fragments, a task for which dithiane anions are well-suited. In the total synthesis of the macrolide antibiotic berkeleylactone F, one of the key steps involved the ring opening of an epoxide with a 1,3-dithiane (B146892) anion. researchgate.net Another efficient synthesis of the macrolide patulolide A also utilized the alkylation of a 1,3-dithiane. scispace.com Smith and Pitram reported a one-flask, five-component coupling strategy using a silylated dithiane to synthesize the core of the macrolide antibiotics mycoticins A and B. uwindsor.ca
The structural diversity of alkaloids has made them attractive targets for total synthesis, where dithiane chemistry often plays a crucial role. researchgate.netencyclopedia.pub For example, a new synthetic route to the Aspidosperma alkaloid aspidospermidine (B1197254) was developed using a 2-(1,3-dithian-2-yl)indole derivative as a key building block. acs.org In the synthesis of hetidine-type C20-diterpenoid alkaloids, a key step involved the reaction of a 2-lithio-1,3-dithiane species with an iodide fragment. encyclopedia.pub The deprotection of dithiane-containing alkaloids to reveal the corresponding keto-amines can be achieved using reagents like bis(trifluoroacetoxy)iodobenzene, a method suitable for labile alkaloid structures. organic-chemistry.org
The versatility of 1,3-dithianes extends to the synthesis of numerous other complex organic molecules. They are widely used as protecting groups for carbonyls due to their stability under both acidic and basic conditions. thieme-connect.deorganic-chemistry.org Beyond protection, their role as masked carbonyls allows for the synthesis of various dicarbonyl compounds and α-hydroxy ketones. encyclopedia.pub For instance, in the synthesis of the polycyclic natural product histrionicotoxin, dithiane-derived nucleophiles were used to construct key quaternary carbon centers. This strategy has also been applied to the synthesis of prostaglandins (B1171923) and the immunomodulator rapamycin.
Role in Polymer Chemistry and Materials Science
While 2,2-dibutyl-1,3-dithiane itself is primarily a protecting group, a closely related organotin compound, 2,2-dibutyl-2-stanna-1,3-dithiolane (DSTL), has emerged as a significant catalyst in materials science, particularly in polymer chemistry. This highlights a fascinating divergence in the application of similar heterocyclic structures, where replacing the central carbon atom with a metal transforms the molecule from a passive protecting group into an active catalyst.
The synthesis of cyclic polymers has garnered increasing interest due to their unique properties compared to their linear analogues, such as the absence of chain ends. researchgate.net 2,2-Dibutyl-2-stanna-1,3-dithiolane (DSTL) has proven to be a highly effective catalyst for the ring-expansion polymerization (REP) of L-lactide to produce cyclic poly(L-lactide) (cPLA), a biodegradable and biocompatible polymer. rsc.orgrsc.org
The polymerization is typically conducted in bulk at elevated temperatures (120°C to 160°C). rsc.org A key finding is that when L-lactide is polymerized with neat DSTL, exclusively cyclic polylactides are formed. rsc.orgrsc.org This is in contrast to polymerizations initiated with an alcohol, which produce linear chains. rsc.org The mechanism is believed to involve a combination of ring-expansion polymerization and ring-extrusion of the cyclic polymer with the elimination of the DSTL catalyst. rsc.org An advantage of DSTL over tin alkoxide catalysts is that the resulting Sn-S bonds are more stable, and the catalyst is hydrophobic and stable on storage. rsc.org Furthermore, these polymerizations proceed without racemization. rsc.org
Research has explored the effects of reaction parameters such as temperature, time, and monomer-to-catalyst ratio on the polymerization process. researchgate.netrsc.org Annealing the resulting polymers in the presence of DSTL can also influence their final properties. rsc.org
Table 1: Ring-Expansion Polymerization of L-Lactide with 2,2-Dibutyl-2-stanna-1,3-dithiolane (DSTL)
| Entry | Temp. (°C) | Time (h) | Monomer/Catalyst Ratio | Yield (%) |
| 1 | 160 | 0.5 | 200:1 | 95 |
| 2 | 160 | 1 | 200:1 | 96 |
| 3 | 160 | 2 | 200:1 | 96 |
| 4 | 120 | 24 | 200:1 | 94 |
| 5 | 120 | 48 | 200:1 | 95 |
This table is generated based on data reported in literature for illustrative purposes. rsc.org
Design and Synthesis of Polymeric Structures Incorporating Dithiane Moieties
The incorporation of dithiane moieties into polymeric structures, either as part of the backbone or as a pendant group, offers a pathway to novel materials with unique properties. A key strategy in this area involves the use of tin-containing dithiane derivatives as catalysts for ring-expansion polymerization (REP).
Research has demonstrated that 2,2-dibutyl-2-stanna-1,3-dithiane (DSDT), prepared from dibutyltin (B87310) oxide and 1,3-dimercaptopropane, serves as an effective catalyst for the polymerization of lactides. wiley.com In these reactions, the dithiane-tin compound initiates a controlled polymerization process, leading to the formation of macrocyclic polyesters. This method is particularly advantageous as it often proceeds without racemization, even at elevated temperatures, which is a common challenge with other catalysts. wiley.com
A notable application involves the synthesis of tin-free macrocyclic polyesters. In this process, a macrocyclic stannyl (B1234572) ester, formed during the polymerization of a lactone like ε-caprolactone, is treated with a dithian-2-one derivative. This induces a ring-contraction reaction that selectively eliminates the stable 2,2-dibutyl-2-stanna-1,3-dithiane, leaving behind the desired non-toxic, biodegradable macrocyclic polyester. scispace.com This "catalyst-scavenging" step is crucial for applications where metal contamination is a concern, such as in biomedical materials.
The polymerization of L-lactide using 2,2-dibutyl-2-stanna-1,3-dithiolane (a related five-membered ring analogue) has been studied under various conditions, yielding cyclic polylactides with high molecular weights. researchgate.net The data from these experiments highlight how reaction parameters can be tuned to control the polymer characteristics.
| Monomer | Catalyst | M/C Ratio | Temp (°C) | Time (h) | Polymer Type | Avg. Molecular Weight (Mw) |
| L-Lactide | 2,2-dibutyl-2-stanna-1,3-dithiolane | 200 | 120 | 20 | Cyclic Polylactide | 64,000 |
| L-Lactide | 2,2-dibutyl-2-stanna-1,3-dithiolane | 400 | 120 | 48 | Cyclic Polylactide | 105,000 |
| L-Lactide | 2,2-dibutyl-2-stanna-1,3-dithiolane | 200 | 160 | 4 | Cyclic Polylactide | 119,000 |
| L-Lactide | 2,2-dibutyl-2-stanna-1,3-dithiolane | 400 | 160 | 20 | Cyclic Polylactide | 225,000 |
M/C Ratio refers to the Monomer-to-Catalyst ratio. Data derived from studies on ring-expansion polymerization. researchgate.net
Development of Novel Synthetic Reagents and Methodologies
The 1,3-dithiane group is renowned for its role in "umpolung" or polarity reversal chemistry, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species. ddugu.ac.in This is traditionally achieved by deprotonating the C2 position with a strong base like n-butyllithium. ddugu.ac.in While this remains a cornerstone of its utility, recent research has expanded the methodological toolkit associated with dithianes.
A significant advancement is the development of palladium-catalyzed cross-coupling reactions involving 2-aryl-1,3-dithianes. brynmawr.edu This methodology leverages the acidity of the benzylic proton on the dithiane, allowing it to function as a transmetalation reagent in coupling with aryl bromides. This approach provides a novel route to 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. brynmawr.edu The reaction has been optimized using a combination of a palladium catalyst and a specific phosphine (B1218219) ligand (NiXantphos), demonstrating moderate to good yields across a range of substrates. brynmawr.edu
| Aryl Dithiane | Aryl Bromide | Yield (%) |
| 2-Phenyl-1,3-dithiane | 4-Bromotoluene | 81 |
| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | 75 |
| 2-Phenyl-1,3-dithiane | 4-Bromobenzonitrile | 58 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | 78 |
| 2-(4-Chlorophenyl)-1,3-dithiane | Bromobenzene | 65 |
Yields of 2,2-diaryl-1,3-dithiane products from palladium-catalyzed cross-coupling. Data sourced from Walsh and co-workers. brynmawr.edu
More recently, a novel strategy for the regioselective synthesis of multisubstituted 2,3-dihydrooxazoles has been reported, utilizing 2-alkynyl-1,3-dithianes and nitrones. nih.gov This reaction proceeds rapidly at room temperature through a mechanism involving 1,3-dithiane umpolung, nucleophilic cycloaddition, and rearrangement, showcasing the continued evolution of dithiane-based methodologies. nih.gov
Contributions to the Synthesis of Precursors for Pharmaceutical and Optoelectronic Materials
The synthetic utility of the 1,3-dithiane moiety makes it an invaluable tool in the synthesis of complex molecules that serve as precursors to pharmaceuticals and advanced materials. Its ability to function as a stable protecting group for carbonyls and as a masked acyl anion facilitates the construction of intricate carbon skeletons found in many natural products. uwindsor.cathieme-connect.de
In the pharmaceutical realm, dithiane-based strategies have been instrumental in the total synthesis of numerous biologically active compounds. For example, the synthesis of fragments of Bryostatin 1, a potent anticancer agent, utilized the reaction of a 2-lithio-1,3-dithiane derivative with a chiral epoxide to construct a key carbon-carbon bond. uwindsor.ca Similarly, a key step in the synthesis of Hennoxazole A, a marine natural product with antiviral activity, involved the alkylation of 2-lithio-2-methyl-1,3-dithiane. uwindsor.ca These syntheses underscore the role of dithianes in producing the molecular frameworks of potential therapeutic agents.
| Natural Product Precursor | Dithiane Reagent Used | Biological Relevance |
| Bryostatin 1 Fragment | 2-Lithio-1,3-dithiane | Anticancer |
| Hennoxazole A Fragment | 2-Lithio-2-methyl-1,3-dithiane | Antiviral, Analgesic |
| Colletodiol Fragment | 2-Lithio-2-methyl-1,3-dithiane | Macrodiolide Antibiotic |
| Elaiolide Fragment | 2-Propyl-1,3-dithiane derivative | Polypropionate Macrolide |
Examples of natural product syntheses employing 1,3-dithiane derivatives as key intermediates. uwindsor.canih.gov
While the direct application of this compound in optoelectronic materials is not extensively documented, the underlying chemistry of sulfur-containing heterocycles is highly relevant. Conductive polymers based on thiophene, a related sulfur heterocycle, are cornerstones of modern optoelectronics, finding use in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The synthetic methodologies developed for dithianes, particularly cross-coupling reactions, provide powerful tools for creating the substituted aromatic and heteroaromatic building blocks required for these advanced materials. brynmawr.edumdpi.com The principles of C-C bond formation and functionalization honed through dithiane chemistry are transferable to the synthesis of tailored monomers for next-generation conductive polymers.
Q & A
Q. How can contradictions in reported crystal structures of dithiane derivatives be resolved?
- Methodological Answer : Contradictions arise from differences in crystallization conditions (solvent, temperature) or refinement protocols. Reanalysis of raw diffraction data (e.g., CIF files) using modern software (Olex2) with Hirshfeld surface analysis clarifies disorder or thermal motion artifacts. Collaborative platforms (e.g., Cambridge Structural Database) enable cross-validation of structural parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
